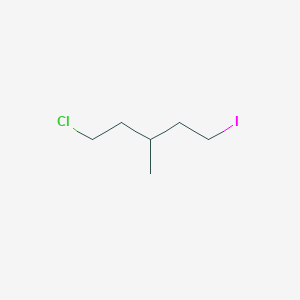

1-Chloro-5-iodo-3-methylpentane

Description

1-Chloro-5-iodo-3-methylpentane is a halogenated alkane featuring chlorine and iodine substituents at positions 1 and 5, respectively, along with a methyl group at position 2. The presence of both chlorine and iodine introduces distinct reactivity patterns, while the methyl group influences steric and thermodynamic behavior.

Properties

CAS No. |

61651-10-3 |

|---|---|

Molecular Formula |

C6H12ClI |

Molecular Weight |

246.52 g/mol |

IUPAC Name |

1-chloro-5-iodo-3-methylpentane |

InChI |

InChI=1S/C6H12ClI/c1-6(2-4-7)3-5-8/h6H,2-5H2,1H3 |

InChI Key |

HITOEBVEXVUZOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCl)CCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-5-iodo-3-methylpentane can be synthesized through a multi-step process involving the halogenation of alkanes. One common method involves the radical halogenation of 3-methylpentane, where chlorine and iodine are introduced sequentially. The reaction conditions typically involve the use of radical initiators such as UV light or peroxides to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-iodo-3-methylpentane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Reduction Reactions: The halogen atoms can be reduced to form hydrocarbons.

Common Reagents and Conditions

Nucleophiles: Sodium iodide, potassium hydroxide.

Solvents: Acetone, ethanol.

Catalysts: UV light, peroxides.

Major Products Formed

Substitution: 1-Iodo-5-iodo-3-methylpentane.

Elimination: 3-Methyl-1-pentene.

Scientific Research Applications

1-Chloro-5-iodo-3-methylpentane has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Potential use in studying the effects of halogenated compounds on biological systems.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of halogenated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-5-iodo-3-methylpentane involves its reactivity with nucleophiles and bases. The halogen atoms, being electronegative, create sites of partial positive charge on the carbon atoms to which they are attached. This makes these carbon atoms susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

Key analogs include halogenated alkanes and substituted pentanes (Table 1).

Table 1: Molecular Properties of 1-Chloro-5-iodo-3-methylpentane and Analogs

Key Observations :

Physical and Thermodynamic Properties

Table 2: Physical Properties of Selected Compounds

Key Observations :

- Halogen Influence : The iodine in 1-Chloro-5-iodopentane lowers boiling points compared to 1-chloropentane (75–77°C vs. 107–109°C) due to weaker intermolecular forces despite higher molecular weight .

- Branching vs. Linear Chains : 1-Chloro-3-methylbutane’s branched structure reduces its boiling point by ~9°C compared to linear 1-chloropentane .

- Cyclic Structures : Estimated higher density in 1-Chloro-1-methylcyclopentane reflects compact molecular packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.